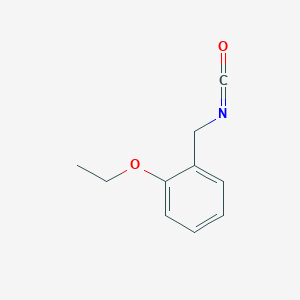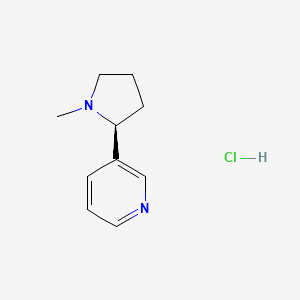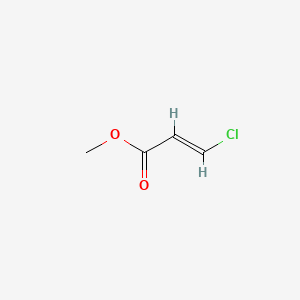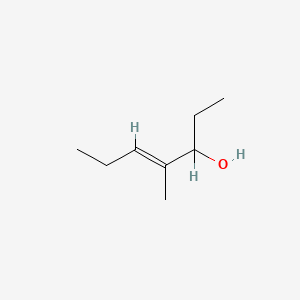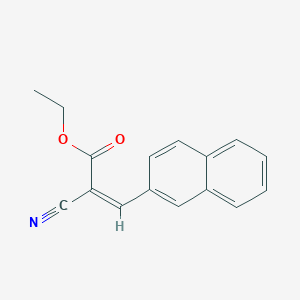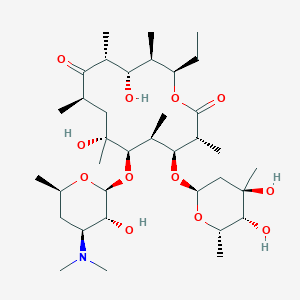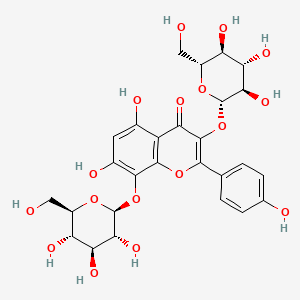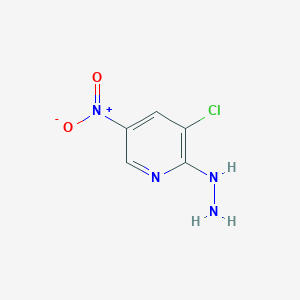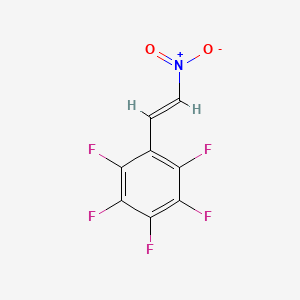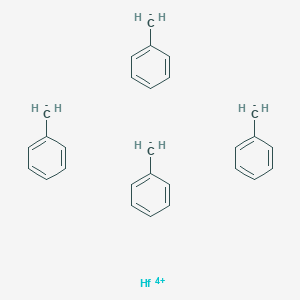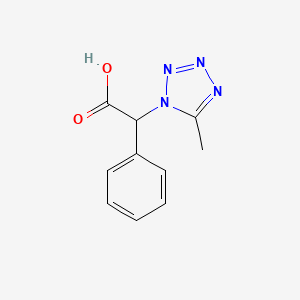
Ácido (5-metil-1H-tetrazol-1-il)(fenil)acético
Descripción general
Descripción
(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 g/mol . It is characterized by the presence of a tetrazole ring substituted with a methyl group and a phenylacetic acid moiety. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Aplicaciones Científicas De Investigación
(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Mecanismo De Acción
Target of Action
The primary targets of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid are currently unknown. This compound is a unique chemical that is used in early discovery research
Mode of Action
It’s known that tetrazole derivatives can act as carboxylic acid isosteres , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential for tetrazole derivatives to act as carboxylic acid isosteres , it’s possible that this compound could influence pathways where carboxylic acids play a key role.
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Análisis Bioquímico
Biochemical Properties
(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s tetrazole ring structure allows it to act as a bioisostere of carboxylic acids, facilitating receptor-ligand interactions . It interacts with enzymes such as cyclooxygenase, exhibiting inhibitory effects that contribute to its anti-inflammatory properties . Additionally, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can interact with proteins involved in signal transduction pathways, influencing cellular responses.
Cellular Effects
The effects of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . This inhibition can result in decreased inflammation and pain in affected tissues. Furthermore, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can affect gene expression by binding to specific transcription factors, altering the transcriptional activity of target genes.
Molecular Mechanism
The molecular mechanism of action of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid involves several key interactions at the molecular level. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, leading to anti-inflammatory effects. Additionally, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can modulate gene expression by interacting with transcription factors, influencing the transcriptional activity of specific genes involved in inflammation and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid remains stable under physiological conditions, maintaining its inhibitory effects on cyclooxygenase enzymes over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways, which can mitigate its effects.
Dosage Effects in Animal Models
The effects of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects by inhibiting cyclooxygenase activity . At higher doses, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways can affect the compound’s pharmacokinetics, influencing its bioavailability and duration of action. Additionally, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can modulate metabolic flux and metabolite levels, impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, facilitated by membrane-bound transporters . Once inside the cell, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can interact with intracellular binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function within different tissues.
Subcellular Localization
The subcellular localization of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Additionally, the compound’s localization to the nucleus can influence gene expression by modulating the activity of transcription factors and other nuclear proteins .
Métodos De Preparación
The synthesis of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 5-methyl-1H-tetrazole with phenylacetic acid derivatives in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Análisis De Reacciones Químicas
(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring and phenylacetic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Comparación Con Compuestos Similares
(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can be compared with similar compounds such as:
(5-methyl-1H-tetrazol-1-yl)(phenyl)methanol: This compound has a similar structure but with a hydroxyl group instead of a carboxylic acid group.
(5-methyl-1H-tetrazol-1-yl)(phenyl)ethanol: Similar to the above, but with an ethyl group.
(5-methyl-1H-tetrazol-1-yl)(phenyl)propanoic acid: This compound has a propanoic acid group instead of an acetic acid group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propiedades
IUPAC Name |
2-(5-methyltetrazol-1-yl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9(10(15)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKQTPYMKLCTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424399 | |
| Record name | (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-32-4 | |
| Record name | (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



